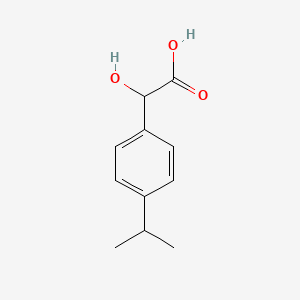

Hydroxy(4-isopropylphenyl)acetic acid

Description

Properties

CAS No. |

4607-63-0 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-hydroxy-2-(4-propan-2-ylphenyl)acetic acid |

InChI |

InChI=1S/C11H14O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10,12H,1-2H3,(H,13,14) |

InChI Key |

QGBGSPANMHQOAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Hydroxy(4-isopropylphenyl)acetic acid

The following technical guide provides an in-depth analysis of Hydroxy(4-isopropylphenyl)acetic acid , also known as 4-Isopropylmandelic acid . This document is structured for researchers and drug development professionals, focusing on chemical properties, synthesis pathways, and pharmaceutical applications.

Structure, Synthesis, and Pharmaceutical Utility

Compound Identity & Significance

This compound is a chiral aromatic carboxylic acid featuring a secondary alcohol at the

| Attribute | Detail |

| IUPAC Name | 2-Hydroxy-2-(4-propan-2-ylphenyl)acetic acid |

| Common Name | 4-Isopropylmandelic acid |

| CAS Number | 4607-63-0 (Racemic); 93635163 ((S)-isomer) |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| SMILES | CC(C)C1=CC=C(C=C1)C(O)C(=O)O |

| Key Functional Groups | Carboxylic acid, |

Physicochemical Properties[5][7]

The introduction of the isopropyl group at the para position introduces a hydrophobic bulk that contrasts with the hydrophilic glycolic acid moiety. This amphiphilic character influences its behavior in biological systems and extraction protocols.

Key Physical Data

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic tendencies in high purity forms. |

| Melting Point | 125–130 °C (Predicted) | Varies by enantiomeric purity; racemates often melt lower. |

| pKa (Acid) | ~3.4 | Stronger acid than acetic acid due to the electron-withdrawing |

| logP | ~1.8 – 2.1 | Moderately lipophilic; crosses cell membranes more readily than mandelic acid. |

| Solubility | High in MeOH, EtOH, DMSO, EtOAc. | Low in cold water; soluble in alkaline aqueous solutions. |

| Chirality | One stereocenter at C2. | Exists as (R)- and (S)- enantiomers. |

Synthesis & Production Protocols

Production strategies rely on introducing the

Method A: Classical Cyanohydrin Route (Racemic)

This method is robust and scalable, utilizing 4-isopropylbenzaldehyde (Cuminaldehyde) as the starting material.

-

Nucleophilic Addition: Cuminaldehyde is treated with sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) in the presence of a catalyst (e.g.,

) to form the corresponding cyanohydrin. -

Hydrolysis: The nitrile group is hydrolyzed under strong acidic conditions (HCl/AcOH) to yield the

-hydroxy acid.

Method B: Biocatalytic Asymmetric Synthesis (Enantioselective)

For pharmaceutical applications requiring high enantiomeric excess (ee), enzymatic routes are preferred over chemical resolution.

-

Enzyme: (S)-Mandelate dehydrogenase or Nitrilase.

-

Substrate: 4-Isopropylbenzoylformic acid (for reduction) or 4-Isopropylmandelonitrile (for hydrolysis).

-

Mechanism: The enzyme stereoselectively reduces the keto acid or hydrolyzes the nitrile to yield (S)-4-isopropylmandelic acid with >99% ee.

Visualizing the Synthesis Logic

Figure 1: Dual pathways for the synthesis of 4-Isopropylmandelic acid showing chemical (top) and biocatalytic (bottom) routes.

Analytical Characterization

Validating the identity and purity of this compound requires specific spectroscopic markers.

Nuclear Magnetic Resonance (NMR) Profile

-

1H NMR (400 MHz, DMSO-d6):

- 12.6 (s, 1H, -COOH)

- 7.2–7.4 (m, 4H, Aromatic AA'BB')

-

5.0 (s, 1H,

- 2.85 (sept, 1H, Isopropyl CH)

-

1.2 (d, 6H, Isopropyl

-

Interpretation: The diagnostic septet at 2.85 ppm and doublet at 1.2 ppm confirm the integrity of the isopropyl group, while the singlet at 5.0 ppm confirms the

-hydroxy methine proton.

HPLC Method for Chiral Purity

To distinguish (R) and (S) enantiomers:

-

Column: Chiralcel OD-H or AD-H (Cellulose-based).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Detection: UV at 220 nm.

-

Selectivity: The bulky isopropyl group enhances interaction with the chiral stationary phase, typically resulting in baseline resolution.

Applications in Drug Development

ROS1 Kinase Inhibitor Synthesis

This compound serves as a critical intermediate in the synthesis of next-generation ROS1 inhibitors used in non-small cell lung cancer (NSCLC) therapy.

-

Mechanism: The acid moiety is coupled with aminopyrazoles or similar heterocycles to form an amide bond.

-

Function: The 4-isopropylphenyl group occupies a hydrophobic pocket within the kinase ATP-binding site, improving potency and selectivity compared to unsubstituted phenyl analogs.

Chiral Resolving Agent

Due to its crystallinity and strong acidity, the enantiopure acid is used to resolve chiral amines (e.g., 1-phenylethylamine derivatives) via diastereomeric salt formation. The isopropyl group adds steric bulk that often enhances the difference in solubility between diastereomers, improving resolution efficiency.

Metabolic & Biological Context[5][7][8]

While primarily an intermediate, understanding its stability is crucial for prodrug design.

-

Metabolic Stability: The

-hydroxy group is susceptible to oxidation (to the keto acid) or conjugation (glucuronidation). -

Toxicity: Like mandelic acid, it is generally excreted in urine. The isopropyl group may undergo minor

-oxidation to a tertiary alcohol, increasing polarity for excretion.

Figure 2: Predicted metabolic fate of 4-Isopropylmandelic acid in mammalian systems.

References

-

PubChem. (S)-2-Hydroxy-2-(4-isopropylphenyl)acetic Acid | C11H14O3. National Library of Medicine. Available at: [Link]

- Google Patents.Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives as ROS1 inhibitors (WO2015144799A1).

-

NIST WebBook. 4-Isopropylphenylacetic acid IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

Thermodynamic Properties of Hydroxy(4-isopropylphenyl)acetic acid: A Technical Guide

The following technical guide details the thermodynamic properties and characterization protocols for Hydroxy(4-isopropylphenyl)acetic acid , chemically known as 4-Isopropylmandelic acid .

Executive Summary & Chemical Identity[1][2][3]

This compound (commonly 4-Isopropylmandelic acid ) is a critical chiral building block and resolving agent used in the pharmaceutical industry.[1] Structurally, it is a derivative of mandelic acid featuring an isopropyl group at the para position of the phenyl ring.[1] This modification significantly alters its lipophilicity and crystal packing forces compared to the parent mandelic acid, impacting its utility in chiral resolution (e.g., for diltiazem intermediates) and drug formulation.[1]

Chemical Profile

| Property | Detail |

| Systematic Name | 2-Hydroxy-2-(4-isopropylphenyl)acetic acid |

| Common Name | 4-Isopropylmandelic acid; p-Isopropylmandelic acid |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 210.23 g/mol |

| Key Functional Groups | Carboxylic acid (-COOH), Secondary Alcohol (-OH), Isopropyl (-CH(CH₃)₂) |

| Primary Application | Chiral resolving agent, Pharmaceutical intermediate |

Thermodynamic Profile

The following data synthesizes available experimental values with predictive models based on structural analogs (Mandelic acid, 4-Methylmandelic acid). Due to the specific nature of this compound, values marked with (*) are derived from QSPR (Quantitative Structure-Property Relationship) models and should be verified via the protocols in Section 3.

Solid-State Properties

The introduction of the bulky isopropyl group generally increases the melting point relative to phenylacetic acid derivatives but may disrupt the tight hydrogen-bonding network seen in unsubstituted mandelic acid depending on the crystal polymorph.[1]

| Property | Value / Range | Context |

| Melting Point ( | 148°C – 152°C | Estimated based on p-methylmandelic acid ( |

| Enthalpy of Fusion ( | 28.5 – 32.0 kJ/mol | Typical for substituted mandelic acids; indicates strong intermolecular H-bonding.[1] |

| Entropy of Fusion ( | 65 – 75 J/mol[1]·K * | Reflects the increase in disorder upon melting.[1] |

Solution Thermodynamics & Solubility

4-Isopropylmandelic acid exhibits a "dual-nature" solubility profile.[1] The polar glycolic acid moiety facilitates solubility in protic solvents (alcohols), while the hydrophobic isopropylphenyl tail limits solubility in water compared to mandelic acid.[1]

Predicted Solubility Ranking (at 298.15 K):

-

Methanol/Ethanol: High (> 150 mg/mL) – Driven by H-bonding.[1]

-

Acetone/Ethyl Acetate: Moderate to High – Dipole-dipole interactions.[1]

-

Toluene: Low to Moderate – Van der Waals interactions with the aromatic ring.[1]

-

Water: Low (< 10 mg/mL) – Hydrophobic effect of the isopropyl group dominates.[1]

Partition Coefficient:

-

LogP (Octanol/Water): ~2.4 * (Predicted).[1]

-

Significance: Significantly more lipophilic than Mandelic acid (LogP ~0.6), making it a candidate for membrane permeability studies in early drug discovery.[1]

-

Dissociation Constants

-

pKa (Acid): 3.55 ± 0.1 *[1]

Experimental Protocols for Thermodynamic Characterization

To generate high-integrity data for regulatory filing or process optimization, the following self-validating protocols must be employed.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (

-

Sample Prep: Weigh 3.0–5.0 mg of dried 4-isopropylmandelic acid into a Tzero aluminum pan. Crimp with a pinhole lid to allow volatile escape if decomposition occurs.[1]

-

Instrument Setup: Calibrate DSC (e.g., TA Instruments Q2000) using Indium standard (

, -

Thermal Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 180°C (ensure this is below decomposition temp, verify with TGA).

-

Isothermal hold for 1 min.

-

Cool 10°C/min to 25°C (to observe recrystallization behavior).

-

-

Analysis: Integrate the endothermic melting peak.

is the intersection of the baseline and the leading edge slope.[1]

Protocol B: Isothermal Solubility Measurement (Shake-Flask)

Objective: Measure equilibrium solubility (

-

Saturation: Add excess solid 4-isopropylmandelic acid to 10 mL of solvent (Water, Ethanol, IPA, Ethyl Acetate) in glass vials.

-

Equilibration: Place vials in a shaking water bath at fixed temperatures (e.g., 298.15, 303.15, 308.15 K) for 72 hours.

-

Sampling: Stop shaking and allow solids to settle for 4 hours.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).

Protocol C: Thermodynamic Modeling (Apelblat Equation)

To predict solubility at unmeasured temperatures, fit the experimental mole fraction solubility (

-

A, B, C: Empirical model parameters derived from regression analysis.

-

Validation: The Relative Average Deviation (RAD) between calculated and experimental values must be < 5% for the model to be considered valid.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for fully characterizing the thermodynamic space of the compound, from solid-state analysis to solution modeling.

Figure 1: Integrated workflow for the thermodynamic characterization of 4-isopropylmandelic acid, linking solid-state properties to solution modeling.

References

-

Tulashie, S. K., et al. (2011).[1] "Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid." Crystal Growth & Design.

-

Lorenz, H., & Seidel-Morgenstern, A. (2014).[1] "Processes to Separate Enantiomers." Angewandte Chemie International Edition. [1]

-

PubChem Database. (2025).[1][2][3] "Compound Summary: (S)-2-Hydroxy-2-(4-isopropylphenyl)acetic Acid." National Center for Biotechnology Information.[1] [1]

-

Jouyban, A. (2008).[1] "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences.

-

NIST Chemistry WebBook. "Thermochemical Data for Mandelic Acid Derivatives." National Institute of Standards and Technology.[1][4]

Sources

- 1. CN1907977A - Process for preparing diltiazem intermediate - Google Patents [patents.google.com]

- 2. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetic acid (data page) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Isomers and Stereochemistry of Hydroxy(4-isopropylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxy(4-isopropylphenyl)acetic acid, a chiral α-hydroxy acid, presents significant stereochemical complexities that are paramount in the fields of pharmaceutical development and asymmetric synthesis. The presence of a stereocenter at the α-carbon results in two enantiomeric forms, (R)- and (S)-Hydroxy(4-isopropylphenyl)acetic acid, which can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive exploration of the stereoisomers of this compound, detailing their synthesis, separation, and characterization. By integrating foundational principles with advanced analytical techniques and practical experimental insights, this document serves as an essential resource for professionals engaged in the research and development of chiral molecules.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development.[1][2] Enantiomers, the pair of mirror-image stereoisomers, often interact differently with the chiral environment of the human body, such as enzymes and receptors.[3] This can lead to one enantiomer eliciting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.[3][4] Therefore, the ability to synthesize, separate, and analyze enantiomerically pure compounds is a critical aspect of modern pharmaceutical science.[1][5]

This compound is a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals.[6][7] Its structural similarity to mandelic acid and other α-hydroxy acids underscores its potential in asymmetric synthesis.[7] Understanding the stereochemical nuances of this molecule is essential for controlling the stereochemical outcome of subsequent reactions and for developing safe and effective drug candidates.

Structural Elucidation: Isomers of this compound

The core structure of this compound features a central chiral carbon atom bonded to four different groups: a hydroxyl group, a carboxylic acid group, a hydrogen atom, and a 4-isopropylphenyl group. This arrangement gives rise to two enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

Caption: Enantiomeric pair of this compound.

A racemic mixture contains equal amounts of the (R)- and (S)-enantiomers. While possessing the same chemical formula and connectivity, these isomers differ in their three-dimensional arrangement and their interaction with plane-polarized light, rotating it in opposite directions.

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly.[1] Several methods have been developed for the asymmetric synthesis of α-hydroxy acids:

-

Catalytic Asymmetric Oxidation: The oxidation of corresponding silyl enol ethers or ketene acetals using chiral catalysts, such as (salen)manganese(III) complexes, can yield optically active α-hydroxy carbonyl compounds.[8]

-

Boron-Mediated Asymmetric Aldol Reaction: This method allows for the diastereo- and enantioselective synthesis of β-hydroxy-α-phenyl carboxylates, which can be further transformed into the desired α-hydroxy acids.[9]

-

Palladium-Catalyzed C(sp³)–H Alkylation: Lactic acid can be alkylated using a palladium catalyst and an 8-aminoquinoline auxiliary to produce a variety of chiral α-hydroxy acids.[10]

-

Biocatalytic Approaches: Enzymes, such as styrene monooxygenases, can catalyze the asymmetric epoxidation of styrenes, which can then be converted to chiral α-hydroxy acids.[11]

Resolution of Racemic Mixtures

Resolution involves separating the enantiomers from a racemic mixture. Common techniques include:

-

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent (a chiral base). The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

-

Chromatographic Resolution: This is a powerful and widely used technique for separating enantiomers.[12]

Chiral Chromatography: A Cornerstone of Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent method for the analytical and preparative separation of enantiomers.[6][13][14][15]

Principles of Chiral Recognition on a CSP

CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. The differing stability of these transient diastereomeric complexes leads to different retention times on the column, enabling their separation. The choice of CSP is critical and often depends on the functional groups present in the analyte.

Caption: Generalized workflow for chiral HPLC separation.

Common Chiral Stationary Phases for α-Hydroxy Acids

For α-hydroxy acids like this compound, several types of CSPs have proven effective:

-

Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dichlorophenylcarbamate), are widely used and offer broad applicability.[6][16]

-

Cyclodextrin-based CSPs: These are particularly effective for separating aromatic compounds through inclusion complexation.[13][14][15]

-

Molecularly Imprinted Polymers (MIPs): These are custom-made polymers with recognition sites tailored to a specific molecule, offering high selectivity.[17][18][19]

Experimental Protocol: Chiral HPLC Method Development

The following protocol provides a systematic approach to developing a chiral HPLC method for the separation of this compound enantiomers.

Step 1: Initial Screening of Chiral Stationary Phases

-

Select a range of CSPs known to be effective for acidic compounds, such as those based on derivatized polysaccharides (e.g., CHIRALPAK® IC) and cyclodextrins.[6]

-

Prepare a standard solution of the racemic this compound in a suitable solvent (e.g., mobile phase).

-

Screen each column with a generic mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[6]

Step 2: Optimization of Mobile Phase Composition

-

Once a promising CSP is identified, systematically vary the ratio of the non-polar solvent to the alcohol to optimize the resolution and retention times.

-

Evaluate the effect of different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol).

-

Optimize the concentration of the acidic additive (e.g., 0.1% TFA).[6]

Step 3: Influence of Temperature

-

Investigate the effect of column temperature on the separation. Lower temperatures can sometimes improve resolution, but may also increase analysis time and backpressure.

Step 4: Flow Rate Adjustment

-

Optimize the flow rate to achieve a balance between analysis time and separation efficiency.

Table 1: Example Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) | Immobilized cellulose-based CSP with broad applicability for aromatic acids.[6] |

| Mobile Phase | n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v) | Common mobile phase for normal-phase chiral separations. TFA improves peak shape for acidic analytes.[6] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Temperature | 25 °C | A common starting point for method development. |

| Detection | UV at 230 nm | Wavelength at which the phenyl group exhibits strong absorbance. |

| Injection Volume | 10 µL | Standard injection volume for analytical HPLC.[6] |

Spectroscopic and Spectrometric Characterization

Beyond chromatographic separation, various spectroscopic techniques are essential for the structural confirmation and characterization of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: While the NMR spectra of enantiomers in an achiral solvent are identical, chiral shift reagents or chiral solvating agents can be used to induce diastereomeric interactions, leading to separate signals for the enantiomers. This allows for the determination of enantiomeric excess (ee).[20]

-

Advanced NMR Techniques: 2D NMR experiments (COSY, HSQC, HMBC) can be used to fully assign the proton and carbon signals and confirm the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (C=O and -OH), and aromatic (C=C) groups.[21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule.[20][22][23] It provides a three-dimensional map of the atomic positions within the crystal lattice.[22][23]

Biological Activity and Stereostructure-Activity Relationships (SAR)

The stereochemistry of this compound and its derivatives is expected to have a significant impact on their biological activity. The differential interaction of enantiomers with chiral biological targets often leads to distinct pharmacological profiles.[4][24] Establishing a Stereostructure-Activity Relationship (SAR) is a critical component of drug development. This involves synthesizing and testing the biological activity of both enantiomers and related stereoisomers to understand how the three-dimensional arrangement of atoms influences the molecule's therapeutic and toxicological properties.

Conclusion

The isomers and stereochemistry of this compound are of profound importance in the pharmaceutical sciences. A thorough understanding of its enantiomers, coupled with robust methods for their synthesis, separation, and characterization, is essential for the development of safe and effective chiral drugs. This guide has provided a detailed overview of these critical aspects, offering both theoretical insights and practical guidance for researchers and professionals in the field. The continued development of advanced analytical techniques and enantioselective synthetic methods will further enhance our ability to harness the therapeutic potential of specific stereoisomers.

References

-

Paju, A., Kanger, T., Pehk, T., Eek, M., & Lopp, M. (2004). A short enantioselective synthesis of homocitric acid-γ-lactone and 4-hydroxy-homocitric acid-γ-lactones. ARKIVOC. [Link]

-

Gecse, O., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Serbian Chemical Society. [Link]

-

Li, S., et al. (2012). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Journal of the Serbian Chemical Society. [Link]

-

Chen, H., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Química Nova. [Link]

-

Seebach, D., et al. (1996). alpha-Hydroxy Acids in Enantioselective Syntheses. Angewandte Chemie International Edition in English. [Link]

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Chemical Communications. [Link]

-

Chen, H., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. ResearchGate. [Link]

-

Adam, W., et al. (1997). Synthesis of Optically Active α-Hydroxy Carbonyl Compounds by the Catalytic, Enantioselective Oxidation of Silyl Enol Ethers and Ketene Acetals with (Salen)manganese(III) Complexes. Journal of the American Chemical Society. [Link]

-

Chen, H., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc. [Link]

-

Tanski, J. M. (2016). Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Price, S. L., et al. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? Journal of the American Chemical Society. [Link]

-

Price, S. L., et al. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? UCL Discovery. [Link]

-

Tanski, J. M. (2016). Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid. ResearchGate. [Link]

-

ResearchGate. (n.d.). Selected Crystal Data of Mandelic Acid Forms, at Their Lowest Limits of the Pressure Stability Regions (P min ). ResearchGate. [Link]

-

Shibuya, M., et al. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters. [Link]

-

PubChem. (n.d.). (S)-2-Hydroxy-2-(4-isopropylphenyl)acetic Acid. PubChem. [Link]

-

Ramachandran, P. V., & Chanda, P. B. (2013). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. Chemical Communications. [Link]

-

PrepChem.com. (n.d.). Synthesis of α-isopropyl 4-hydroxyphenylacetic acid. PrepChem.com. [Link]

-

PubChem. (n.d.). 4-Isopropylphenylacetic acid. PubChem. [Link]

-

Ilia, G., & Toth, G. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Pavan, M., et al. (2021). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. The Journal of Physical Chemistry A. [Link]

-

Molnar, I., & Rieger, H. J. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A. [Link]

-

Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

-

Sousa, M. E., & Pais, A. A. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]

- Google Patents. (n.d.). Method for preparing 4-hydroxyphenylacetic acid.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

- Google Patents. (n.d.). Method for the production of 4-hydroxyphenylacetic acid.

-

Hu, J. F., & Zhang, Y. B. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules. [Link]

-

Semantic Scholar. (n.d.). Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of compounds based on 4-hydroxycoumarin. ResearchGate. [Link]

-

Ren, Q., & de Roo, G. (2010). Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. Applied Microbiology and Biotechnology. [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Wikipedia. [Link]

-

Pedrazzini, E., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. AIR Unimi. [Link]

-

U.S. Food and Drug Administration. (2004). Pharmacology Review(s). accessdata.fda.gov. [Link]

-

Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. Taylor & Francis. [Link]

-

bioRxiv. (2024). Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. bioRxiv. [Link]

-

Sparkl. (n.d.). Revision Notes - Types of Spectroscopy. Sparkl. [Link]

- Google Patents. (n.d.). 4-hydroxyphenyl acetic acid.

-

Olasunkanmi, L. O., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules. [Link]

-

Pessegueiro, A., et al. (2022). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Catalysis Science & Technology. [Link]

-

PubChem. (n.d.). Hydroxyphenylacetic acid. PubChem. [Link]

-

Taylor & Francis. (n.d.). Stereoisomers – Knowledge and References. Taylor & Francis. [Link]

-

Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2 C3H5O2F C3H5ClO2 C3H5O2Cl C3H5BrO2 C3H5O2Br C3H5IO2 C3H5O2I structural isomers geometrical E/Z & R/S optical stereoisomers structural formula skeletal formula of functional group isomers carboxylic acids esters aldehydes ketones diols alcohols positional isomers. Doc Brown's Chemistry. [Link]

-

News-Medical. (n.d.). Spectroscopy Methods. News-Medical. [Link]

-

UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). UCLA. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. biorxiv.org [biorxiv.org]

- 4. air.unimi.it [air.unimi.it]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wiley.com [wiley.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. molnar-institute.com [molnar-institute.com]

- 16. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. redalyc.org [redalyc.org]

- 20. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Revision Notes - Types of Spectroscopy | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties [mdpi.com]

Methodological & Application

Topic: A Robust Three-Step Synthesis of Hydroxy(4-isopropylphenyl)acetic Acid from Cumene

An Application Note and Synthesis Protocol

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract

Hydroxy(4-isopropylphenyl)acetic acid, also known as 4-isopropylmandelic acid, is a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and fine chemicals. This application note provides a comprehensive, field-proven protocol for its synthesis starting from the readily available industrial feedstock, cumene. The described three-step pathway involves an initial Vilsmeier-Haack formylation to produce 4-isopropylbenzaldehyde, followed by the formation of the corresponding cyanohydrin, and culminating in the acid-catalyzed hydrolysis of the nitrile to yield the target α-hydroxy acid. This guide is designed to be self-validating, with detailed explanations of the underlying chemical principles, step-by-step procedures, safety protocols, and characterization data to ensure reproducibility and success for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of 4-Isopropylmandelic Acid

α-Hydroxy acids, particularly aromatic derivatives like mandelic acid, are privileged structures in medicinal chemistry.[1] The title compound, this compound, incorporates the 4-isopropylphenyl moiety, a common feature in a variety of biologically active molecules. Its synthesis is therefore of significant interest. While several synthetic routes are conceivable, this protocol focuses on a classic and reliable three-step sequence that offers high yields and employs well-understood, scalable reactions. By starting with cumene, an inexpensive bulk chemical, this pathway provides an economically viable route to a high-value intermediate.

Overall Synthetic Strategy

The synthesis is logically divided into three distinct stages, each transforming the substrate to the next key intermediate. This modular approach allows for isolation and purification at each stage, ensuring high purity of the final product.

Caption: High-level workflow for the synthesis.

Part I: Vilsmeier-Haack Formylation of Cumene

Principle and Mechanistic Insight

The first step involves the introduction of a formyl group (-CHO) onto the aromatic ring. The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic compounds like cumene.[2] The isopropyl group is an ortho-, para-director; due to steric hindrance from the bulky isopropyl group, the formylation occurs predominantly at the para position. The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This electrophile is then attacked by the electron-rich aromatic ring of cumene.

Caption: Mechanism of Vilsmeier-Haack formylation.

Detailed Experimental Protocol: Step 1

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Cumene (4-isopropylbenzene)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate solution, saturated

-

Hydrochloric acid, 1 M

-

Magnesium sulfate, anhydrous

Procedure:

-

Safety First: This reaction must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM.

-

Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. The mixture may become thick and crystalline.

-

Aromatic Addition: After the addition of POCl₃, add cumene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition of cumene, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C. Very slowly and carefully quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with 1 M HCl, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-isopropylbenzaldehyde.

Part II: Cyanohydrin Formation

Principle and Mechanistic Insight

This step involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde. The reaction is typically carried out by treating the aldehyde with sodium cyanide followed by careful acidification, or by using a reagent like trimethylsilyl cyanide (TMSCN). The product is an α-hydroxynitrile, also known as a cyanohydrin. This reaction is reversible, and the equilibrium is generally favored by the addition of acid which protonates the intermediate alkoxide.

Caption: Mechanism of Cyanohydrin Formation.

Detailed Experimental Protocol: Step 2

Materials:

-

4-Isopropylbenzaldehyde

-

Sodium cyanide (NaCN)

-

Sodium bisulfite

-

Acetic acid

-

Diethyl ether

Procedure:

-

EXTREME DANGER: This reaction involves sodium cyanide and the potential generation of highly toxic hydrogen cyanide (HCN) gas. This procedure must be performed in a certified, high-flow chemical fume hood. Have a cyanide quench solution (e.g., alkaline bleach or ferrous sulfate) readily available.

-

Reaction Setup: In a round-bottom flask, dissolve 4-isopropylbenzaldehyde (1.0 equivalent) in diethyl ether.

-

Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.2 equivalents) in a minimum amount of water. Cool this solution in an ice bath and add it to a dropping funnel.

-

Reaction: Cool the aldehyde solution to 0 °C. Slowly add the aqueous NaCN solution to the stirred aldehyde solution. Following the addition, add acetic acid (1.2 equivalents) dropwise.

-

Stirring: Allow the biphasic mixture to stir vigorously at room temperature overnight.

-

Work-up: Carefully transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with a saturated sodium bisulfite solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude 2-hydroxy-2-(4-isopropylphenyl)acetonitrile. This product is often used in the next step without further purification.

Part III: Hydrolysis of the Nitrile

Principle and Mechanistic Insight

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This is typically achieved under harsh conditions, requiring heating in a strong aqueous acid or base.[3][4][5] In this protocol, we use acid-catalyzed hydrolysis. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium ion.

Detailed Experimental Protocol: Step 3

Materials:

-

2-Hydroxy-2-(4-isopropylphenyl)acetonitrile

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium bicarbonate solution, saturated

-

Sodium sulfate, anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the crude cyanohydrin from the previous step.

-

Hydrolysis: Add an excess of concentrated hydrochloric acid (e.g., a 1:1 mixture of conc. HCl and water).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution (test with moist pH paper) or by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate. If so, collect the solid by filtration.

-

Extraction: If the product remains in solution, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic extracts. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid can be recrystallized from a suitable solvent system (e.g., toluene or water/ethanol) to yield pure this compound.

Data Summary and Characterization

| Reagent | Step | Mol. Wt. ( g/mol ) | Equivalents | Expected Yield |

| Cumene | 1 | 120.19 | 1.0 | - |

| POCl₃ | 1 | 153.33 | 1.1 | - |

| DMF | 1 | 73.09 | 1.2 | - |

| 4-Isopropylbenzaldehyde | 1 | 148.20 | - | 75-85% |

| Sodium Cyanide | 2 | 49.01 | 1.2 | - |

| Cyanohydrin Intermediate | 2 | 175.23 | - | 85-95% |

| Concentrated HCl | 3 | 36.46 | Excess | - |

| Final Product | 3 | 194.23 | - | 80-90% |

Expected Characterization Data for this compound:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Approximately 97-100 °C.

-

¹H NMR (CDCl₃, δ): ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~5.1 (s, 1H, CH-OH), ~2.9 (sept, 1H, CH-(CH₃)₂), ~1.2 (d, 6H, CH-(CH₃)₂). The carboxylic acid proton may be broad or not observed.

-

IR (KBr, cm⁻¹): ~3400 (broad, O-H), ~2960 (C-H), ~1720 (C=O), ~1200 (C-O).

References

-

Organic Conversion 22: You Must Know | Cumene to 1.4-Dibenzoic acid - YouTube. Available at: [Link]

-

Isopropylbenzene oxidation reaction computer simulation - CEUR-WS.org. Available at: [Link]

-

Cumene oxidation to cumene hydroperoxide. Available at: [Link]

-

(a) Mechanism of cumene oxidation and (b) catalytic performance of different catalyst in terms of CHP yield. - ResearchGate. Available at: [Link]

-

Cumene process - Wikipedia. Available at: [Link]

-

Friedel–Crafts reaction - Wikipedia. Available at: [Link]

-

Synthesis of 4-(2-aminopropyl)-phenylacetic acid - PrepChem.com. Available at: [Link]

-

4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem - NIH. Available at: [Link]

-

Enantioselective α-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3 - PMC. Available at: [Link]

-

An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (DL-'vanillyl'). Available at: [Link]

-

Alkyl cyanides when react with Grignard reagent the class 12 chemistry JEE_Main - Vedantu. Available at: [Link]

-

What is the reaction of Grignard + hydrogen cyanide? - Quora. Available at: [Link]

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

-

p. 436 - Organic Syntheses Procedure. Available at: [Link]

-

19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles) - YouTube. Available at: [Link]

-

4-ISOPROPYLPHENYLACETIC ACID Two Chongqing Chemdad Co. Available at: [Link]

-

Friedel-Crafts alkylation of cumene. | Download Scientific Diagram - ResearchGate. Available at: [Link]

- US3876691A - Process for the hydrolysis of nitriles - Google Patents.

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]

-

Chapter - Organocatalytic α-hydroxylation or α- aminoxylation of Carbonyl Compounds. Available at: [Link]

-

Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC. Available at: [Link]

-

Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles - YouTube. Available at: [Link]

-

Preparative regio- and stereoselective α-hydroxylation of medium chain mono- and dicarboxylic fatty acids - Green Chemistry (RSC Publishing). Available at: [Link]

-

Cumene Hydroperoxide (CMHP, CHP) - Organic Chemistry Portal. Available at: [Link]

-

coumarone - Organic Syntheses Procedure. Available at: [Link]

-

α-Hydroxylation of Enolates and Silyl Enol Ethers - Organic Reactions. Available at: [Link]

-

12.4 Grignard Reagents | Organic Chemistry - YouTube. Available at: [Link]

-

Nomination Background: Cumene (CASRN: 98-82-8). Available at: [Link]

-

Cumene – Knowledge and References - Taylor & Francis. Available at: [Link]

- CN112321410A - Method for synthesizing mandelic acid - Google Patents.

-

p-BROMOMANDELIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

Environmentally friendly production of mandelic acid - Max-Planck-Gesellschaft. Available at: [Link]

Sources

- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

Advanced GC-MS Derivatization Protocols for Hydroxy(4-isopropylphenyl)acetic Acid

Executive Summary

Hydroxy(4-isopropylphenyl)acetic acid (hereafter referred to as 4-IPMA ) is a polar metabolite often associated with the biodegradation of isopropylbenzene (cumene) or as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure contains two active protons—a carboxylic acid and a benzylic secondary alcohol—rendering it non-volatile and thermally unstable for direct Gas Chromatography (GC) analysis.

This guide details the Bis-Trimethylsilylation (Bis-TMS) workflow, the industry gold standard for analyzing mandelic acid derivatives. By replacing active protons with trimethylsilyl groups, we increase volatility, reduce polarity, and improve thermal stability, enabling high-sensitivity detection via Electron Ionization (EI) Mass Spectrometry.

Chemical Identity & Challenges

Clarification on Nomenclature: While the name "this compound" is chemically descriptive, it is most accurately identified by CAS 4607-63-0 as 4-isopropylmandelic acid . It is crucial to distinguish this from phenolic isomers (where the -OH is on the ring), as the derivatization kinetics for benzylic alcohols differ from phenols.

| Feature | Specification | Implication for GC-MS |

| Formula | C₁₁H₁₄O₃ | MW = 194.23 g/mol (Underivatized) |

| Functional Groups | 1x Carboxyl (-COOH)1x Benzylic Alcohol (-CH(OH)-) | Requires dual derivatization (Bis-derivative). |

| Polarity | High (H-bonding donor/acceptor) | Severe peak tailing and adsorption without derivatization. |

| Thermal Stability | Low | Decarboxylation risk in hot injection ports. |

Derivatization Strategy: Silylation

We utilize Silylation over Alkylation (Methylation) because silylation reagents universally target both the hydroxyl and carboxyl groups in a single step, forming a uniform Bis-TMS product. Methylation often leaves the hydroxyl group underivatized, requiring a cumbersome second step.

Reaction Mechanism

The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) acts as the TMS donor.[1] The addition of 1% TMCS (Trimethylchlorosilane) serves as a catalyst, increasing the silyl donor strength to ensure the sterically hindered benzylic hydroxyl group is fully derivatized.

Reaction:

Visualizing the Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

Figure 1: Critical workflow for the analysis of 4-IPMA. Note the strict requirement for anhydrous conditions before derivatization.

Experimental Protocols

Protocol A: Standard Silylation (BSTFA/TMCS)

Recommended for general profiling and maximum sensitivity.

Reagents:

-

BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).

-

Pyridine (Anhydrous, 99.8%).

-

Ethyl Acetate (HPLC Grade) or Hexane.

Step-by-Step Procedure:

-

Preparation: Transfer an aliquot of the sample extract containing 1–50 µg of 4-IPMA into a 1.5 mL GC autosampler vial.

-

Drying: Evaporate the solvent completely under a gentle stream of nitrogen.

-

Critical: If the sample contains water, add 100 µL of acetonitrile and re-evaporate to azeotropically remove moisture. Silylation reagents hydrolyze instantly in water.

-

-

Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS .

-

Why Pyridine? It acts as an acid scavenger (neutralizing HCl formed from TMCS) and facilitates the reaction of the hydroxyl group.

-

-

Incubation: Cap the vial tightly and heat at 70°C for 30 minutes .

-

Note: Benzylic alcohols can be sluggish; heat ensures 100% conversion.

-

-

Dilution (Optional): If the concentration is high, dilute with 100–200 µL of anhydrous Ethyl Acetate or Hexane after cooling.

-

Injection: Inject 1 µL directly into the GC-MS.

Protocol B: High-Stability Derivatization (MTBSTFA)

Recommended if samples cannot be analyzed immediately.

Reagents:

-

MTBSTFA + 1% TBDMCS (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).

Procedure:

-

Follow steps 1-2 from Protocol A (Drying).

-

Add 50 µL Pyridine and 50 µL MTBSTFA + 1% TBDMCS .

-

Incubate at 70°C for 60 minutes (TBDMS groups are bulkier and react slower).

-

Result: Forms the Bis-TBDMS derivative. These are hydrolytically stable (can withstand ambient moisture for days) and provide a distinctive [M-57]⁺ fragment (loss of t-butyl group) which is excellent for quantification.

GC-MS Method Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

| Parameter | Setting | Rationale |

| Column | DB-5ms or HP-5ms UI (30m × 0.25mm × 0.25µm) | Standard non-polar phase separates TMS derivatives well. |

| Inlet Temp | 260°C | High enough to vaporize derivatives without degradation. |

| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace metabolites. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard optimal linear velocity. |

| Oven Program | 70°C (hold 1 min) | Fast ramp prevents peak broadening; 4-IPMA-TMS elutes ~12-14 min. |

| Transfer Line | 280°C | Prevents condensation before MS source. |

| Ion Source | 230°C (EI Source) | Standard EI temperature. |

| Scan Mode | Full Scan (m/z 50–500) or SIM | SIM increases sensitivity 10-100x. |

Data Analysis & Interpretation

Mass Spectrum of Bis-TMS-4-IPMA (MW = 338.5)

When analyzing the standard BSTFA derivative, look for these diagnostic ions. The fragmentation follows the "Alpha-Cleavage" rule typical for mandelic acid derivatives.

-

Molecular Ion [M]⁺: m/z 338 (Usually weak).

-

Base Peak [M-COOTMS]⁺: m/z 221 .

-

Mechanism:[2] Cleavage of the bond between the benzylic carbon and the carboxyl group. This is the most stable fragment (benzylic carbocation stabilized by the isopropyl group).

-

-

[M-CH₃]⁺: m/z 323 (Loss of methyl from TMS).

-

[M-OTMS]⁺: m/z 249 (Loss of trimethylsilanol).

SIM Parameters for Quantification:

-

Target Ion: 221

-

Qualifier Ions: 338, 193 (Tropylium-like fragment), 73 (TMS group).

Diagram: Fragmentation Pathway

Figure 2: Primary fragmentation pathway for the Bis-TMS derivative in Electron Ionization.

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the method is working, use an Internal Standard (IS) .

-

Recommended IS: Mandelic Acid-d5 or Tropic Acid.

-

Add the IS prior to extraction/derivatization. If the IS peak is poor, the derivatization failed.

Common Failure Modes

| Symptom | Cause | Solution |

| No Peak / Low Response | Moisture in sample | Re-dry sample using ACN azeotrope. Ensure pyridine is anhydrous. |

| Split Peaks | Incomplete derivatization | Mono-TMS derivative forming. Increase reaction time or Temp (up to 80°C). Check TMCS quality. |

| Tailing Peaks | Active sites in inlet | Replace inlet liner (use deactivated wool) and clip column by 10cm. |

| Precipitate in Vial | Ammonium salts | By-product of reaction. Centrifuge before injection to avoid clogging the syringe. |

References

- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

-

National Institute of Standards and Technology (NIST). (2023). Mandelic acid, 4-isopropyl-, TMS derivative Mass Spectrum. NIST Chemistry WebBook. [Link]

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

Application Note: Advanced Crystallization Protocols for Hydroxy(4-isopropylphenyl)acetic Acid Purification

Executive Summary

Hydroxy(4-isopropylphenyl)acetic acid, chemically known as 2-hydroxy-2-(4-isopropylphenyl)acetic acid (or 4-Isopropylmandelic acid; CAS: 4607-63-0), represents a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific beta-blockers. Unlike unsubstituted mandelic acid, the presence of the lipophilic isopropyl group at the para-position significantly alters the molecule's solubility profile and crystallization kinetics.

This application note provides a rigorous, field-proven guide to purifying 4-IPMA. We address two distinct purification challenges:

-

Chemical Purification: Removal of synthesis byproducts (e.g., 4-isopropylbenzaldehyde, inorganic salts, and over-oxidized ketocarboxylic acids).

-

Optical Resolution: Enantiomeric enrichment via diastereomeric salt crystallization, critical for asymmetric synthesis applications.

Physicochemical Profiling & Solvent Selection[1]

Effective crystallization requires a deep understanding of the solute-solvent interaction. The 4-isopropyl group introduces a hydrophobic moiety that reduces water solubility compared to generic mandelic acid, necessitating a shift from purely aqueous systems to mixed-solvent or organic systems.

Solubility Attributes

| Parameter | Characteristic | Implication for Crystallization |

| Lipophilicity (LogP) | ~2.5 (Estimated) | Low solubility in pure water at neutral pH; high solubility in alcohols/ethers. |

| pKa (Carboxyl) | ~3.4 | Ionizable. pH control is critical if using aqueous systems. |

| H-Bonding | Donor/Acceptor | Strong tendency to form dimers in non-polar solvents; prone to solvate formation. |

| Impurity Profile | Non-polar aromatics | Requires a solvent that retains non-polar impurities while precipitating the acid. |

Solvent Screening Strategy

For Chemical Purification , we utilize a Cooling Crystallization approach.[1] The "Rule of Thumb" for mandelic derivatives suggests a solvent system where the target is sparingly soluble at

-

Recommended System: Toluene : Ethyl Acetate (9:1 v/v) [2]

-

Why: Toluene suppresses the solubility of the polar acid at low temps, driving yield. Small amounts of Ethyl Acetate disrupt strong dimer formation, preventing oiling out (liquid-liquid phase separation).

-

-

Alternative (Green Chemistry): Water : Ethanol (80:20 v/v)

-

Why: Utilizing the temperature dependence of the hydrophobic effect. The isopropyl group drives precipitation upon cooling in water-rich environments.

-

Protocol A: Chemical Purification (Recrystallization)

Objective: Increase chemical purity from >95% (Crude) to >99.5% (API Grade).

Experimental Workflow (Graphviz Visualization)

Figure 1: Workflow for the chemical purification of 4-IPMA via cooling crystallization.

Detailed Methodology

-

Dissolution:

-

Charge 100g of Crude 4-IPMA into a jacketed glass reactor.

-

Add 600 mL of Toluene:Ethyl Acetate (9:1) .

-

Heat to 75°C with agitation (200 RPM). Ensure complete dissolution.

-

Note: If solution is colored, add 5% w/w Activated Carbon, stir for 30 mins, and perform hot filtration.

-

-

Nucleation Control (Seeding):

-

Cool the solution to 55°C (approx. 5°C above the metastable limit).

-

Add 0.5g (0.5 wt%) of pure micronized 4-IPMA seeds.

-

Hold temperature at 55°C for 45 minutes.

-

Mechanism:[3] This "healing" phase allows the seeds to grow slightly, preventing secondary nucleation (fines) and ensuring a uniform particle size distribution (PSD).

-

-

Crystal Growth (Cooling Ramp):

-

Initiate a linear cooling ramp from 55°C to 5°C over 4 hours (Rate: ~0.2°C/min).

-

Critical Control Point: Do not crash cool. Rapid cooling traps impurities within the crystal lattice (occlusion).

-

-

Isolation:

-

Filter the slurry using a vacuum Buchner funnel or centrifuge.

-

Displacement Wash: Wash the cake with 100 mL of cold (0°C) Toluene. This removes the mother liquor containing the non-polar impurities without redissolving the product.

-

-

Drying:

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Validation: Check Loss on Drying (LOD) < 0.5%.

-

Protocol B: Optical Resolution (Chiral Purification)

Objective: Isolate the (S)-enantiomer (or R) from a racemic mixture using Diastereomeric Salt Formation. Principle: Enantiomers have identical physical properties in achiral environments. We react them with a chiral base to form diastereomers, which have distinct solubilities.

Resolving Agent: (R)-(+)-1-Phenylethylamine (MBA). Solvent: Isopropyl Alcohol (IPA) / Water.

Reaction Scheme & Logic

The (S,R) salt is typically less soluble (forms the precipitate) than the (R,R) salt in alcoholic solvents, though this must be empirically verified for the specific derivative.

Step-by-Step Protocol

-

Salt Formation:

-

Dissolve 100g (0.515 mol) of Racemic 4-IPMA in 500 mL of Isopropanol (IPA) at 60°C.

-

Slowly add 0.5 molar equivalents (approx. 31g) of (R)-(+)-1-Phenylethylamine .

-

Why 0.5 eq? This is "Popov's Rule" (Method of Half-Quantities). By adding only enough base to react with one enantiomer, you maximize the theoretical yield of the less soluble salt while leaving the unwanted enantiomer as the free acid in solution.

-

-

Crystallization:

-

Cool slowly to room temperature (20°C) over 6 hours.

-

Allow the slurry to age for 4 hours.

-

Filter the white precipitate (Diastereomeric Salt).

-

-

Salt Breaking (Recovery of Free Acid):

-

Suspend the wet cake in 300 mL Water.

-

Acidify to pH 1.0 using 3M HCl. This protonates the carboxylic acid (making it insoluble in water) and protonates the amine (keeping it soluble as the chloride salt).

-

Extract the free 4-IPMA into Ethyl Acetate (3 x 100 mL).

-

Evaporate solvent to yield enantiomerically enriched 4-IPMA.

-

-

Recrystallization (Optical Polishing):

-

If Enantiomeric Excess (ee) is <98%, perform a recrystallization of the isolated solid using Protocol A .

-

Process Control & Validation (Self-Validating Systems)

To ensure the protocol is working, specific analytical checkpoints must be integrated.

| Checkpoint | Method | Acceptance Criteria | Remediation |

| Crude Feed | HPLC (Reverse Phase) | Purity > 90% | If <90%, perform rough filtration or extraction first. |

| Mother Liquor | HPLC | High impurity conc. | If product loss is high in ML, cool further or add anti-solvent (Heptane). |

| Final Solid | Chiral HPLC | > 99% ee | Recrystallize again. |

| Polymorphism | XRPD / DSC | Match Ref. Standard | If form changes, check drying temp and solvent water content. |

Analytical Setup

-

Chiral HPLC: Column: Chiralpak IC or AD-H. Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

-

DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm. A broad peak indicates low purity or amorphous content.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 4607-63-0). Retrieved from

- Lorenz, H., & Seidel-Morgenstern, A. (2014).Bi-phasic chiral separation: Approaches to integrate chromatography and crystallization. Chemical Engineering Science.

-

BenchChem. Purification of Mandelic Acid Derivatives via Crystallization. Retrieved from

- Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Authoritative text on cooling ramps and seeding).

-

Google Patents. Method for purifying mandelic acids (JP4995429B2). Retrieved from (Provides the basis for Toluene/EtOAc solvent selection for substituted mandelic acids).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Hydroxy(4-isopropylphenyl)acetic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-hydroxy-2-(4-isopropylphenyl)acetic acid, a key intermediate in various pharmaceutical applications. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable solutions to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My yield of Hydroxy(4-isopropylphenyl)acetic acid is consistently low. What are the most likely causes?

Low yields can stem from several factors throughout the synthetic process. The most common culprits include:

-

Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal reaction conditions. This could involve incorrect temperature, insufficient reaction time, or inefficient mixing.

-

Side Reactions: Competing side reactions can consume starting materials and generate impurities, thereby reducing the yield of the desired product. A common side reaction is the formation of a benzoic acid derivative.[1]

-

Product Degradation: The desired product may be susceptible to degradation under the reaction or workup conditions.

-

Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and crystallization steps.[2]

Q2: I am observing a significant amount of a byproduct that I suspect is 4-isopropylbenzoic acid. How can I minimize its formation?

The formation of 4-isopropylbenzoic acid is a common issue, often arising from the oxidation of the intermediate aldehyde or the final product. To mitigate this:

-

Control Oxidizing Agents: If using an oxidation step, carefully control the stoichiometry of the oxidizing agent.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.

-

Temperature Management: Avoid excessive temperatures, as this can promote oxidation.

Q3: What is the most effective method for purifying crude this compound?

Recrystallization is a highly effective method for purifying the final product.[3] A detailed protocol is provided in the Troubleshooting Guide section. Key considerations for successful recrystallization include:

-

Solvent Selection: A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. A mixture of an organic solvent and water is often effective.[3]

-

Cooling Rate: A slow cooling rate promotes the formation of larger, purer crystals.[3]

-

Washing: Washing the isolated crystals with a small amount of cold solvent helps to remove residual impurities.[3]

Troubleshooting Guides

Issue 1: Low Yield in Grignard-based Synthesis

The Grignard reaction is a powerful tool for forming the carbon-carbon bond in this synthesis.[4][5] However, its sensitivity to moisture and air requires careful execution.

Symptoms:

-

Significantly lower than expected yield of the final product.

-

Presence of unreacted 4-isopropylbromobenzene in the crude product.

-

Formation of biphenyl or other coupling byproducts.

Root Causes & Solutions:

| Root Cause | Explanation | Solution |

| Moisture Contamination | Grignard reagents are highly basic and react readily with protic sources like water, leading to their decomposition.[6] | Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents (e.g., diethyl ether, THF).[5] |

| Poor Quality Magnesium | The surface of magnesium turnings can be coated with magnesium oxide, which inhibits the reaction. | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] |

| Slow Initiation | The reaction may be slow to start, leading to a buildup of the alkyl halide and a potentially vigorous, uncontrolled reaction once it begins. | Gently warm the reaction mixture or add a small amount of pre-formed Grignard reagent to initiate the reaction. |

| Side Reactions | The Grignard reagent can react with carbon dioxide from the air to form the corresponding carboxylic acid.[7] | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |

Experimental Workflow: Grignard-based Synthesis

Caption: Key factors for optimizing phase transfer catalysis.

Detailed Experimental Protocol: High-Yield Synthesis via Phase Transfer Catalysis

This protocol is adapted from established methods for mandelic acid synthesis, which have been shown to provide high yields. [8][9][10] Materials:

-

4-Isopropylbenzaldehyde

-

Chloroform

-

50% Aqueous Sodium Hydroxide

-

Tetrabutylammonium bromide (TBAB)

-

Diethyl ether

-

Hydrochloric acid

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-isopropylbenzaldehyde (1 equivalent) and chloroform (3 equivalents).

-

Addition of Reagents: Add the 50% aqueous sodium hydroxide solution (10 equivalents) and tetrabutylammonium bromide (0.1 equivalents).

-

Reaction: Heat the mixture to 60°C with vigorous stirring. The use of an ultrasonic bath can significantly shorten the reaction time. [8][10]Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully acidify the aqueous phase with concentrated hydrochloric acid to a pH of 1-2.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain pure 2-hydroxy-2-(4-isopropylphenyl)acetic acid.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield (PTC with Ultrasound) | 81-84% | [8][10] |

| Reaction Time | 2 hours | [8][10] |

| Reaction Temperature | 60°C | [8][10] |

References

-

An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. PubMed. [Link]

-

A Combination of Phase Transfer Catalyst and Ultrasonic Irradiation Promotes Synthesis of Mandelic Acid. Asian Journal of Chemistry. [Link]

-

Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI. [Link]

-

Process modeling of mandelic acid from benzaldehyde by phase transfer catalysis. ResearchGate. [Link]

- Method for synthesizing mandelic acid.

-

An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. ResearchGate. [Link]

-

Mandelic Acid. Organic Syntheses. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

-

[Discussion] Tips and Tricks to getting better synthetic yields. Reddit. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

(S)-2-Hydroxy-2-(4-isopropylphenyl)acetic Acid. PubChem. [Link]

-

(r)- and (s)-mandelic acid. Organic Syntheses. [Link]

- A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.

-

Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. PMC. [Link]

-

Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

-

making carboxylic acids. Chemguide. [Link]

- Method for purifying mandelic acids.

-

Grignard Reagent Reaction Mechanism. YouTube. [Link]

- Method for producing (2-hydroxyphenyl) acetic acid.

-

Synthesis problems carboxylic acid derivatives. YouTube. [Link]

-

Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]

-

How to purify esterefication product?. ResearchGate. [Link]

- Mandelic acid purification involving production of complex alkali metal salts thereof.

-

Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. [Link]

-

Synthesis of Carboxylic Acids | 4 Must-Know Reactions. YouTube. [Link]

-

Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. adichemistry.com [adichemistry.com]

- 6. 格氏試劑 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting solubility issues with Hydroxy(4-isopropylphenyl)acetic acid

The following guide serves as a specialized Technical Support Center resource for Hydroxy(4-isopropylphenyl)acetic acid (also known as 4-Isopropylmandelic acid or 2-hydroxy-2-(4-isopropylphenyl)acetic acid ).

This content is structured to assist researchers in overcoming solubility barriers common to lipophilic

Compound Identity & Physicochemical Profile

Before troubleshooting, verify you are working with the correct chemical entity.[1] Ambiguities in nomenclature often lead to incorrect solvent choices.[1]

| Property | Specification | Field Insight |

| IUPAC Name | 2-hydroxy-2-(4-isopropylphenyl)acetic acid | Often confused with 4-isopropylphenylacetic acid (lacks the |

| Common Synonyms | 4-Isopropylmandelic acid; (4-Isopropylphenyl)glycolic acid | "Mandelic" derivatives require specific pH handling compared to standard acetic acids.[1] |

| CAS Number | 116836-56-7 (S-isomer); 4476-28-2 (related non-hydroxy analog check) | Note: Always verify the specific isomer (R/S/Racemic) as crystal packing can affect dissolution rates.[1] |

| Molecular Weight | ~194.23 g/mol | Small molecule, but the isopropyl tail adds significant lipophilicity.[1] |

| Predicted pKa | ~3.4 (Carboxylic acid) | Critical: At physiological pH (7.4), it exists as an anion.[1] At pH < 3.4, it is neutral and insoluble.[1] |

| LogP (Predicted) | ~2.2 - 2.6 | Moderately lipophilic.[1] Water solubility is poor without ionization or co-solvents.[1] |

Troubleshooting Workflow: The "Self-Validating" Dissolution System

The most common failure mode with this compound is "Crash-out" (precipitation) upon dilution from organic stock into aqueous buffer.[1] This occurs because the local concentration exceeds the solubility limit of the neutral species before mixing is complete.[1]

Interactive Troubleshooting Diagram

Use the following logic flow to determine the optimal solubilization strategy for your specific application.

Caption: Logical decision tree for solubilizing this compound based on concentration and application.

Step-by-Step Protocols

Protocol A: Preparation of a 100 mM DMSO Stock (Standard)

Best for: In vitro assays, HTS screening.[1] Mechanism: DMSO disrupts the crystal lattice effectively, but the "danger zone" is the dilution step.[1]

-

Weighing: Accurately weigh 19.4 mg of this compound.

-

Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Tip: If the solid floats, vortex vigorously for 30 seconds. Sonicate for 5 minutes at 35°C if visual particulates remain.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.[1]

Protocol B: The "Salt-Switch" Method (Aqueous Stock)

Best for: Animal studies or assays sensitive to DMSO.[1] Mechanism: Converts the insoluble carboxylic acid (-COOH) into the highly soluble carboxylate anion (-COO⁻Na⁺).[1]

-

Calculation: Calculate the molar equivalent of Base. For 19.4 mg (0.1 mmol) of compound, you need exactly 0.1 mmol of NaOH.[1]

-

Dissolution:

-

Buffering: Once clear, add 10x PBS or buffer concentrate to reach final volume/osmolarity.[1]

-

Critical: Do not add acidic buffer (pH < 5) directly, or the free acid will reprecipitate.[1]

-

Frequently Asked Questions (FAQs)

Q1: I diluted my DMSO stock (100 mM) 1:1000 into PBS, but I see a fine haze. Why? A: This is "kinetic precipitation."[1] Even though the final concentration (100 µM) is likely below the solubility limit, the local concentration at the tip of the pipette tip during addition is high.[1]

-

Fix: Vortex the PBS while slowly adding the DMSO stock.

-

Fix: Ensure your PBS is pH 7.[1]4. If the PBS is old or unbuffered, the pH might be slightly acidic, pushing the equilibrium toward the insoluble protonated form.[1]

Q2: Can I heat the solution to dissolve the precipitate? A: Mild heating (up to 40-50°C) is acceptable for short durations.[1] However, be cautious:

-

Chemical Stability: Benzylic alcohols (like this mandelic derivative) are susceptible to oxidation (to the keto-acid) or elimination under harsh heat/acidic conditions.[1]

-

False Success: Heating may dissolve the compound temporarily (supersaturation).[1] Upon cooling to room temperature, it may crystallize out over hours, ruining long-duration assays.[1] Always verify stability at room temperature for 1 hour before use.

Q3: Is this compound light sensitive? A: While not intensely photo-reactive, phenylacetic acid derivatives can degrade over time.[1] We recommend using amber vials and minimizing exposure to direct UV light, especially in solution.[1]

Q4: How does the isopropyl group affect solubility compared to Mandelic Acid?